2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE
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Overview
Description
2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a dimethoxyphenyl group, an oxazole ring, and a morpholine moiety, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the condensation of 3,4-dimethoxybenzaldehyde with an appropriate amine to form a Schiff base, followed by cyclization to introduce the oxazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Various amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups .
Scientific Research Applications
2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(3,4-dimethoxyphenyl): Shares the dimethoxyphenyl group but lacks the oxazole and morpholine moieties.
2-(3,4-Dimethoxyphenyl)ethanol: Contains the dimethoxyphenyl group and an ethanol moiety, differing in structure and reactivity.
Uniqueness
2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(2-morpholin-4-ylethylamino)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4/c1-25-17-5-3-15(13-18(17)26-2)4-6-19-23-16(14-21)20(28-19)22-7-8-24-9-11-27-12-10-24/h3-6,13,22H,7-12H2,1-2H3/b6-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJSHNXARCETGS-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=NC(=C(O2)NCCN3CCOCC3)C#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=NC(=C(O2)NCCN3CCOCC3)C#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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